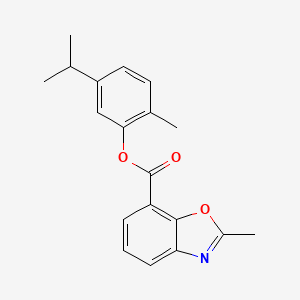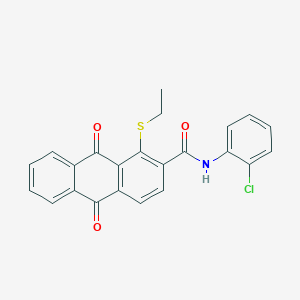![molecular formula C27H18F3N3O5 B15006545 N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B15006545.png)
N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a unique combination of indole and anthracene structures. The presence of a trifluoromethyl group and a nitro group adds to its chemical diversity, making it an interesting subject for research in various fields including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions.
Anthracene Derivative Preparation: The anthracene derivative can be prepared through nitration and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the indole and anthracene derivatives through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and anthracene moieties.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole or anthracene derivatives.
Aplicaciones Científicas De Investigación
N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including potential anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-trifluoromethylindole: Shares the trifluoromethyl group and indole structure.
9,10-dioxo-9,10-dihydroanthracene: Shares the anthracene core structure.
Uniqueness
N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of indole and anthracene structures, along with the presence of both trifluoromethyl and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C27H18F3N3O5 |
|---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
N-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C27H18F3N3O5/c1-13-14(15-7-4-8-20(22(15)32-13)27(28,29)30)11-12-31-26(36)19-10-9-18-21(23(19)33(37)38)25(35)17-6-3-2-5-16(17)24(18)34/h2-10,32H,11-12H2,1H3,(H,31,36) |
Clave InChI |
KZJWGEPAJQHHLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B15006463.png)
![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)

![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylimino)-3-ethyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15006481.png)
![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)

![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)

